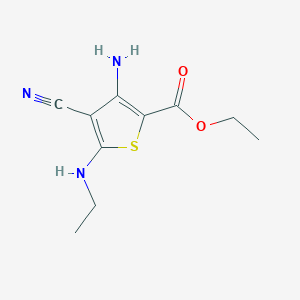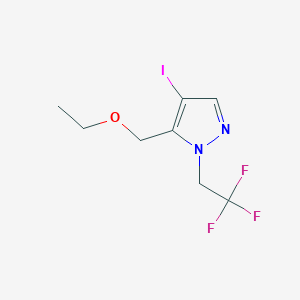![molecular formula C11H5ClF3N3S2 B2400492 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylthio]-4-cyano-5-methylisothiazole CAS No. 338775-63-6](/img/structure/B2400492.png)
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylthio]-4-cyano-5-methylisothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 3-Chloro-5-(trifluoromethyl)pyridin . These types of compounds are often used as building blocks in the synthesis of various agrochemicals and pharmaceuticals .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds, such as 3-Chloro-5-(trifluoromethyl)pyridin-2-ol, are often synthesized through various organic reactions . For example, palladium-catalyzed monoalkoxycarbonylation has been reported for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The trifluoromethyl group (-CF3) and the chloro group (-Cl) are likely attached to the pyridine ring .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structures
- Substituted 3-hydroxypyrazoles were used to synthesize 6-amino-4-aryl-5-cyano-3-(pyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles, contributing to the understanding of molecular and crystal structures in this compound class (Rodinovskaya et al., 2003).
- Isothiazoles like 5-cyano-3-methylisothiazole-4-carboxylate were synthesized from primary enamines, showcasing a method related to Woodward’s synthesis (Clarke et al., 1998).
Derivative Synthesis
- Novel triazoles containing 2H-pyrano[2, 3-b]pyridine moiety were synthesized, enhancing our understanding of these compounds' structure and potential applications (Kumar & Mashelkar, 2007).
- The synthesis of 3-(pyridin-2-yl)-1,2,4-triazole derivatives, which contributes to the expanding knowledge of heterocyclic chemistry (Bi-hui, 2010).
Antimicrobial and Biological Activities
- Research on the antibacterial and surface activity of 1,2,4-triazole derivatives opens up potential for pharmaceutical applications (El-Sayed, 2006).
- New 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives demonstrated potential antioxidant and antiradical activities (Bekircan et al., 2008).
Phosphorescence and Spectroscopy
- Theoretical investigation into the phosphorescence spectra and quantum yields of iridium(III) complexes with related ligands shows applications in material science, particularly in organic light-emitting diodes (Guo et al., 2019).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been used in the agrochemical and pharmaceutical industries . They are known to interact with various targets, depending on their specific structure and the presence of additional functional groups .
Mode of Action
It’s worth noting that the trifluoromethyl group and the pyridine moiety in similar compounds are thought to contribute to their biological activities . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety may play a role in the interaction with its targets .
Biochemical Pathways
Similar compounds have been used in the protection of crops from pests, suggesting that they may affect pathways related to pest metabolism or survival .
Result of Action
Similar compounds have shown significant biological activities in the agrochemical and pharmaceutical industries , suggesting that this compound may also have notable effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-methyl-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3N3S2/c1-5-7(3-16)9(18-20-5)19-10-8(12)2-6(4-17-10)11(13,14)15/h2,4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISMZCIHOJVXST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylthio]-4-cyano-5-methylisothiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-4-(3,4-dihydroxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2400411.png)





![[5-Acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate](/img/structure/B2400422.png)

![2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2400425.png)




